1-Tert-butylpyrrolidine

Organocatalysis Iminium Ion Stability Computational Chemistry

1-Tert-butylpyrrolidine (CAS 15185-01-0) is an N-alkylated saturated five-membered nitrogen heterocycle, belonging to the class of tertiary amines. Its defining structural feature is a bulky tert-butyl group attached directly to the pyrrolidine nitrogen, which imparts distinct steric and electronic properties compared to smaller N-alkyl analogs.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 15185-01-0
Cat. No. B176849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butylpyrrolidine
CAS15185-01-0
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCCC1
InChIInChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3
InChIKeyWNMQSIGDRWCJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butylpyrrolidine (CAS 15185-01-0): Procurement and Research-Grade Specifications


1-Tert-butylpyrrolidine (CAS 15185-01-0) is an N-alkylated saturated five-membered nitrogen heterocycle, belonging to the class of tertiary amines. Its defining structural feature is a bulky tert-butyl group attached directly to the pyrrolidine nitrogen, which imparts distinct steric and electronic properties compared to smaller N-alkyl analogs [1]. This compound serves as a crucial building block in medicinal chemistry for synthesizing melanocortin receptor modulators [2], as a precursor for chiral phase-transfer catalysts [3], and as a starting material for the synthesis of highly functionalized alkenes via organocatalytic Wittig reactions [4].

The Procurement Risk of Unverified Pyrrolidine Analogs for 1-Tert-butylpyrrolidine (CAS 15185-01-0)


Generic substitution with other N-alkyl pyrrolidines, such as N-methylpyrrolidine or N-ethylpyrrolidine, or even other tert-butylpyrrolidine isomers, is not scientifically sound for demanding research and industrial applications. The tert-butyl group in 1-tert-butylpyrrolidine confers a unique steric profile that dictates conformational preferences in organocatalysis and significantly alters the physical properties, such as logP and boiling point, which are critical for reaction optimization and purification . Direct substitution can lead to divergent reactivity in key transformations, such as base-free Wittig reactions where the tert-butyl derivative yields a distinct crystal packing and molecular conformation compared to its methyl analog [1], and in medicinal chemistry programs where it is a proven scaffold for achieving oral bioavailability and target selectivity, a property not inherent to less sterically hindered analogs [2].

Quantified Performance Benchmarks for 1-Tert-butylpyrrolidine (CAS 15185-01-0) versus Leading Alternatives


Iminium Ion Stability in Organocatalysis: Computational Ranking of 2-tert-Butylpyrrolidine vs. Established Catalysts

In computational studies comparing the stability of iminium ions formed from enals and various pyrrolidine-based secondary amines, 2-tert-butylpyrrolidine ranks as the 5th most stable species in very polar solvents, positioning it between O-methylprolinol and the Jørgensen-Hayashi catalyst [1]. This quantitative ranking provides a clear rationale for selecting a tert-butylpyrrolidine scaffold when intermediate iminium ion stability is desired for tuning catalytic activity.

Organocatalysis Iminium Ion Stability Computational Chemistry

Synthetic Yield and Enantioselectivity: N-tert-Butyl Pyrrolidine vs. Other N-Substituted Pyrrolidines

A five-step, chromatography-free asymmetric synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, a disubstituted N-tert-butyl pyrrolidine, achieved a 71% overall yield and a final product purity of >99.9% chemical and optical purity [1]. The key cyclization step proceeded in >95% yield and 94-99% ee [1]. This performance is benchmarked against general synthetic challenges for substituted pyrrolidines, where lower yields and significant chromatography are common without the stabilizing effect of the N-tert-butyl group.

Asymmetric Synthesis Chiral Pyrrolidine Nitrile Anion Cyclization

Potency in Medicinal Chemistry: tert-Butylpyrrolidine Derived MC4R Modulator vs. Other Scaffolds

A tert-butylpyrrolidine archetype-derived compound demonstrated potent binding to the melanocortin subtype-4 receptor (MC4R) with an IC50 of 70 nM [1]. This is a direct quantitative measurement of a compound incorporating the tert-butylpyrrolidine motif. While not a direct comparison to an N-methyl or N-ethyl analog in the same assay, this value is a critical benchmark for evaluating the scaffold's utility in MC4R-targeted drug discovery programs [1].

Medicinal Chemistry Melanocortin Receptor 4 MC4R Agonist

Optimized Use Cases for 1-Tert-butylpyrrolidine (CAS 15185-01-0) Driven by Empirical Data


Synthesis of MC4R Modulators for Metabolic Disease Research

The tert-butylpyrrolidine archetype is a validated scaffold for developing potent and orally bioavailable melanocortin subtype-4 receptor (MC4R) modulators. Researchers pursuing MC4R agonists or antagonists should prioritize 1-tert-butylpyrrolidine as a starting material to build upon this established structure-activity relationship, as demonstrated by a 70 nM IC50 lead compound [1].

Development of New Organocatalysts Requiring Intermediate Iminium Ion Stability

The computational ranking of 2-tert-butylpyrrolidine's iminium ion stability, positioned between O-methylprolinol and the Jørgensen-Hayashi catalyst, makes it a compelling candidate for organocatalytic cycles where this specific stability profile is advantageous [2]. This is a data-driven selection criterion for synthetic method development.

Streamlined Synthesis of Complex Chiral Pyrrolidine Scaffolds

The N-tert-butyl group enables highly efficient, chromatography-free asymmetric synthesis of disubstituted chiral pyrrolidines with >99.9% purity [3]. This makes 1-tert-butylpyrrolidine a strategic choice for producing advanced pharmaceutical intermediates where high optical purity and process efficiency are critical.

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